2-(5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-fluorophenol
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would likely show the aromaticity of the benzene rings, the polarity of the hydroxyl and methoxy groups, and the presence of the heterocyclic pyrazole ring .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For instance, the presence of polar groups (like hydroxyl and methoxy groups) and aromatic rings could influence its solubility, melting point, boiling point, etc .Scientific Research Applications
Fluorescent Chemosensors for Metal Ions
The compound has been explored for its potential as a fluorescent chemosensor, particularly for the detection of metal ions such as Fe3+. A study by Khan (2020) detailed the synthesis of a related pyrazoline derivative that demonstrates significant solvatochromism, making it suitable for probing the critical micelle concentration of surfactants and acting as an on-off fluorescence chemosensor for Fe3+ ions in solution, highlighting its utility in environmental and analytical chemistry (Khan, 2020).
Photophysical and Physicochemical Properties
Investigations into the photophysical and physicochemical properties of similar compounds have been conducted. For example, compounds exhibiting annular tautomerism and crystallizing in specific forms due to hydrogen bonding patterns offer insights into their structural and electronic behaviors, which could inform the development of new materials or analytical tools (Cornago et al., 2009).
Pharmacological Activities
A series of pyrazoline chalcones, which share structural motifs with 2-(5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-fluorophenol, have been synthesized and evaluated for their anti-inflammatory, antioxidant, and antimicrobial properties. These compounds offer potential as lead compounds for future drug discovery studies, emphasizing the diverse biological activities of the pyrazoline scaffold (Bandgar et al., 2009).
Anticancer Properties
Additionally, pyrazoline derivatives have been explored for their anticancer properties, with studies synthesizing and evaluating novel pyrazoline compounds for their cytotoxic activities against various cancer cell lines. This research provides a foundation for developing new therapeutic agents based on the pyrazoline core structure (Kucukoglu et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-fluorophenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O3/c1-22-16-6-3-10(7-17(16)23-2)13-9-14(20-19-13)12-8-11(18)4-5-15(12)21/h3-8,13,19,21H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXTFJRBNROILDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(=NN2)C3=C(C=CC(=C3)F)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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